molecular formula C21H15FN2O2 B5606507 2-(2-fluorophenyl)-4-(4-methoxyphenoxy)quinazoline

2-(2-fluorophenyl)-4-(4-methoxyphenoxy)quinazoline

Cat. No. B5606507
M. Wt: 346.4 g/mol
InChI Key: FDTUEHVZZPHQJI-UHFFFAOYSA-N
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Description

Quinazoline derivatives are an important class of compounds in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential in treating various diseases and are known for their structural complexity and pharmacological importance.

Synthesis Analysis

Quinazoline derivatives are typically synthesized through multi-step procedures starting from readily available materials. For instance, a method involves starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, leading to compounds with similar structures through a seven-step procedure. This method highlights the importance of mild reaction conditions, convenience, and achieving significant yields (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives, including substituent effects on the core structure, can be elucidated using various spectroscopic techniques such as IR, NMR, and MS. These analytical tools are crucial in confirming the structural integrity and purity of synthesized compounds (Yiqiang Ouyang et al., 2016).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the quinazoline ring. This flexibility allows for the synthesis of a wide range of compounds with diverse biological activities (Tuan P Tran et al., 2005).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallinity, can be significantly influenced by substituents. For example, certain fluorine-substituted derivatives show improved solubility in water or PBS buffer systems, which is beneficial for their potential biological applications (Yue Sun et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of quinazoline derivatives are key to their biological functions. The presence of electron-donating or withdrawing groups can significantly affect these properties, influencing their interaction with biological targets. For example, the introduction of fluorophenyl groups can enhance the compound's ability to inhibit specific enzymes or receptors, demonstrating the importance of chemical modifications in optimizing biological activity (Weike Liao et al., 2015).

properties

IUPAC Name

2-(2-fluorophenyl)-4-(4-methoxyphenoxy)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2/c1-25-14-10-12-15(13-11-14)26-21-17-7-3-5-9-19(17)23-20(24-21)16-6-2-4-8-18(16)22/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTUEHVZZPHQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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